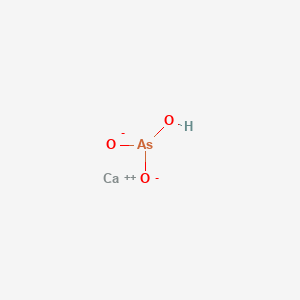

Arsenous acid, calcium salt

Description

Properties

CAS No. |

52740-16-6 |

|---|---|

Molecular Formula |

AsCaHO3 |

Molecular Weight |

164.01 g/mol |

IUPAC Name |

calcium;hydrogen arsorite |

InChI |

InChI=1S/AsHO3.Ca/c2-1(3)4;/h2H;/q-2;+2 |

InChI Key |

LGBCMHYFFJVCFY-UHFFFAOYSA-N |

Canonical SMILES |

O[As]([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Hydrothermal Synthesis and Crystallization

Hydrothermal synthesis offers an alternative route for the preparation of calcium arsenite and its related arsenate compounds, often resulting in more crystalline products. This method involves carrying out the precipitation reaction in a closed system at elevated temperatures and pressures. laurentian.ca

Hydrothermal techniques have been employed for the synthesis of various calcium arsenate compounds at temperatures ranging from ambient to 225°C. laurentian.ca For instance, the synthesis of a sodium calcium arsenate, NaCa(AsO₄), was achieved via a hydrothermal method at temperatures between 633–643 K. iucr.orgnih.gov While this example is for a calcium arsenate, similar principles apply to the synthesis of calcium arsenites, where the controlled temperature and pressure can influence the crystalline phase and morphology of the final product. Hydrothermal treatment can also be a technique to reduce the solubility of calcium arsenates, although long-term stability can still be a concern.

Preparation of Polymorphs and Hydrated Phases

Calcium arsenite and its oxidized form, calcium arsenate, can exist in various polymorphic and hydrated forms. The specific phase that crystallizes is highly dependent on the synthesis conditions.

Haidingerite is a hydrated calcium hydrogen arsenate mineral with the formula Ca(HAsO₄)·H₂O. scielo.org.mxgeoscienceworld.org Synthetic routes to produce haidingerite and other calcium arsenate minerals have been developed. researchgate.net The synthesis of haidingerite, along with pharmacolite and guerinite, has been achieved by mixing solutions of Na₂HAsO₄·7H₂O with slurries of Ca(OH)₂ at room temperature over an extended period. scielo.org.mx The resulting precipitates can exhibit various morphologies, such as the laminar habits associated with haidingerite. scielo.org.mx Synthesis conditions for haidingerite have been specified as a Ca:As ratio of 1:1 at pH 6 and a temperature of 50°C. researchgate.net

Pharmocolite (CaHAsO₄·2H₂O) and weillite (CaHAsO₄) are other important calcium arsenate minerals. wikipedia.orgrruff.info Their synthesis is also achievable through controlled precipitation reactions.

Pharmocolite: This dihydrate form of calcium hydrogen arsenate can be precipitated under specific conditions. scielo.org.mxqut.edu.au Like haidingerite, it has been synthesized by reacting Na₂HAsO₄·7H₂O with Ca(OH)₂. scielo.org.mx The resulting pharmacolite crystals often display an acicular (needle-like) habit. scielo.org.mx

Weillite: This anhydrous form is typically formed at higher synthesis temperatures, above 100°C, where the resulting solids have little water of hydration. researchgate.net

The formation of these different hydrated phases and polymorphs underscores the importance of precise control over reaction parameters such as temperature, pH, and reactant concentrations. researchgate.netresearchgate.net

Table 2: Synthesis Conditions for Calcium Arsenate Polymorphs

| Mineral | Formula | Synthesis Conditions (Examples) |

|---|---|---|

| Haidingerite | Ca(HAsO₄)·H₂O | Ca:As ratio 1:1, pH 6, 50°C |

| Pharmacolite | Ca(HAsO₄)·2H₂O | Reaction of Na₂HAsO₄·7H₂O with Ca(OH)₂ at room temperature |

| Weillite | Ca(HAsO₄) | Synthesis temperatures above 100°C |

Development of Guerinite, Johnbaumite, and Other Complex Hydrates

The synthesis of complex hydrated calcium arsenates is a subject of significant research, primarily for understanding and controlling the environmental fate of arsenic. The formation of these minerals is highly sensitive to physicochemical conditions such as pH, temperature, and the molar ratio of calcium to arsenic in the solution. arizona.eduscielo.org.mx

Johnbaumite (Ca₅(AsO₄)₃OH) , the arsenate analogue of hydroxylapatite, can be synthesized by precipitating it from aqueous solutions. arizona.edu A common laboratory method involves the dropwise addition of aqueous solutions containing calcium nitrate (B79036) (Ca(NO₃)₂), sodium arsenate (Na₂HAsO₄∙7H₂O), and a phosphorus source if creating a solid solution, at an alkaline pH between 8.5 and 9.0. mdpi.comsemanticscholar.org The Ca/(As+P) molar ratio in the solution is typically maintained at 1.67 to facilitate the formation of the apatite structure. mdpi.comsemanticscholar.org Hydrothermal methods have also been proposed for the formation of johnbaumite to remove both arsenite and arsenate ions from water. arizona.edu

Guerinite , whose formula was recently revised to Ca₆(HAsO₄)₃(AsO₄)₂∙10.5H₂O , is another complex hydrate (B1144303) studied in this context. researchgate.net Synthetic guerinite-type compounds have been precipitated in laboratory settings at a pH of 8 and within a temperature range of 20-75°C. researchgate.net Research indicates that at pH values above 7, the Ca:As ratio of the solid precipitates increases from approximately 1:1 to 1.25:1, signaling the transition from simpler hydrates to guerinite-type compounds. researchgate.net However, synthetic versions may exhibit variations in their X-ray diffraction patterns compared to natural minerals, which is attributed to the formation of polymorphs or compounds with variable water content. researchgate.net

The synthesis conditions for these and other related calcium arsenate hydrates are critical in determining the final phase, its crystallinity, and its solubility. arizona.edu

Table 1: Synthesis Parameters for Select Calcium Arsenate Hydrates

| Mineral | Formula | Synthesis pH | Temperature (°C) | Key Reactants | Reference |

| Johnbaumite | Ca₅(AsO₄)₃OH | 8.5 - 9.0 | 25 | Ca(NO₃)₂, Na₂HAsO₄ | mdpi.com, semanticscholar.org |

| Guerinite-type | Ca₅H₂(AsO₄)₄·nH₂O | ~8 | 20 - 75 | Ca(NO₃)₂, As₂O₅ | researchgate.net, researchgate.net |

| Haidingerite-type | CaHAsO₄·H₂O | <7 | <100 | Ca(NO₃)₂, As₂O₅ | researchgate.net, researchgate.net |

Fabrication of Modified Calcium Arsenite/Arsenate Materials

Due to the inherent instability and potential for arsenic leaching from simple calcium arsenite/arsenate compounds, significant research has focused on fabricating modified materials with enhanced chemical stability. rsc.orgamericanelements.com These modifications aim to create more robust matrices for the long-term immobilization of arsenic, often for disposal or environmental remediation purposes. laurentian.capjoes.com The two primary strategies involve applying stabilizing coatings and synthesizing composite materials.

Coating Methodologies for Enhanced Chemical Stability

A highly effective method for improving the environmental stability of calcium arsenates is the application of a protective surface coating. rsc.org The most studied approach involves coating calcium arsenate particles, such as calcium hydrogen arsenate (CaHAsO₄) and tricalcium arsenate (Ca₃(AsO₄)₂), with a layer of ferric arsenate (FeAsO₄). rsc.orgresearchgate.netrsc.org Iron arsenate is significantly more stable and less soluble than calcium arsenate, particularly under acidic conditions. rsc.orgscispace.com

The coating process is typically achieved by treating an aqueous suspension of calcium arsenate particles with a ferric salt, most commonly ferric chloride (FeCl₃). rsc.org This causes the precipitation of a ferric arsenate shell, composed of nanoparticles, directly onto the surface of the calcium arsenate core. rsc.orgresearchgate.netscispace.com Research has optimized the conditions for this coating process to achieve maximum stability. The ideal parameters have been identified as a ferric iron to arsenic (Fe/As) molar ratio of 4:1, a reaction pH of 4, and a temperature of 50°C. rsc.orgscispace.comrsc.org

The efficacy of this coating is demonstrated by leaching tests. The Toxicity Characteristic Leaching Procedure (TCLP) is a standard method used to assess the potential for hazardous waste to leach into the environment. Studies show that while uncoated calcium arsenates can leach significant amounts of arsenic, the iron-arsenate-coated materials show non-detectable levels of arsenic in the leachate, indicating a substantial improvement in chemical stability. rsc.orgresearchgate.netscispace.com

Table 2: Leaching Stability of Uncoated vs. Coated Calcium Arsenate Materials

| Material | Leaching Test Method | Arsenic Concentration in Leachate (mg/L) | Reference |

| CaHAsO₄ (uncoated) | TCLP | 744.0 | rsc.org, scispace.com, researchgate.net |

| CaHAsO₄@FeAsO₄ (coated) | TCLP | Not Detected | rsc.org, scispace.com, researchgate.net |

| Ca₃(AsO₄)₂ (uncoated) | TCLP | 302.2 | rsc.org, scispace.com, researchgate.net |

| Ca₃(AsO₄)₂@FeAsO₄ (coated) | TCLP | Not Detected | rsc.org, scispace.com, researchgate.net |

Composite Material Synthesis Incorporating Calcium-Arsenic Phases

Another advanced approach for arsenic immobilization is the incorporation of calcium-arsenic phases into a larger, more durable composite material. This strategy relies on physically encapsulating the arsenic-bearing particles or chemically binding them within a stable matrix. pjoes.comresearchgate.netacs.org

Geopolymer Composites: Geopolymers are inorganic, cement-like polymers that can be used for the solidification/stabilization (S/S) of hazardous waste. researchgate.netresearchgate.net Calcium arsenate waste can be treated with geopolymer materials synthesized from industrial byproducts like fly ash. researchgate.net To reinforce the geopolymer matrix and improve arsenic retention, active materials such as granulated blast furnace slag (GBFS), which provides active calcium, or water-quenched slag (WQS), which provides active iron, can be added to the composite mix. researchgate.net

Mixed-Cation Arsenate Composites: Research has also focused on synthesizing more complex and inherently stable arsenate compounds that incorporate multiple cations. The hydrothermal synthesis of solids in the Ca-Fe-AsO₄ system can produce true Ca-Fe arsenate compounds. researchgate.netlaurentian.ca For example, at temperatures above 150°C and an initial solution pH of 5, a compound with the approximate composition CaFe₂(AsO₄)ₓ(HAsO₄)ᵧ can be formed. researchgate.net These mixed-cation phases have lower solubilities compared to simple calcium arsenates. laurentian.ca

A novel Ca-Fe-Si-S composite material has been developed by impregnating a thermal desorption residue with ferrous sulfate (B86663) (FeSO₄) followed by pyrolysis at 900°C. researchgate.net The resulting multifunctional composite contains highly stable phases such as CaS, FeS, dicalcium silicate (B1173343) (Ca₂SiO₄), and calcium-iron silicates (Ca₃Fe₂(SiO₄)₃), which effectively bind arsenic and reduce its leachability when mixed with arsenic-bearing slag. researchgate.net

Table 3: Examples of Composite Materials for Arsenic Immobilization

| Composite Type | Matrix Materials | Incorporated Phase | Purpose | Reference |

| Geopolymer | Fly Ash, Blast Furnace Slag | Calcium Arsenate Waste | Solidification/Stabilization | researchgate.net |

| Mixed-Cation Arsenate | N/A (Direct Synthesis) | Ca-Fe Arsenate Compound | Formation of a more stable mineral phase | laurentian.ca, researchgate.net |

| Ca-Fe-Si-S Composite | Pyrolyzed Residue | CaS, FeS, Ca-Fe-Silicates | Stabilization of arsenic slag | researchgate.net |

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of materials. For calcium arsenite, XRD studies are crucial for distinguishing it from other calcium-arsenic compounds, such as calcium arsenate.

One study reports the synthesis of calcium arsenite with the formula CaHAsO₃·0.5H₂O, and its XRD pattern has been documented. figshare.com The analysis of calcium-arsenic systems often reveals the presence of various compounds, and their identification is critical. For instance, in the Ca(II)-As(III)-H₂O system, compounds like Ca(AsO₂)₂ and CaAsO₂OH·0.5H₂O have been identified through XRD. tandfonline.com

While the prompt focuses on arsenous acid, calcium salt (calcium arsenite), the broader context of calcium-arsenic compounds includes calcium arsenates, which exhibit polymorphism and variable hydration states. Studies on the Ca-AsO₄-H₂O system have identified several calcium arsenate phases that resemble natural minerals. researchgate.net These studies note that the composition of precipitates can vary, often due to the formation of metastable compounds with different hydration levels. researchgate.net For example, various hydrated forms of calcium arsenate, such as Ca₃(AsO₄)₂·3H₂O, Ca₃(AsO₄)₂·21/4H₂O, Ca₅(AsO₄)₃(OH), and Ca₄(OH)₂(AsO₄)₂·4H₂O, have been identified under different conditions. researchgate.net The identification of these different phases is often challenging, especially in environmental samples where they may be present in low concentrations within a complex matrix. scielo.org.mxresearchgate.net

The following table summarizes some of the identified calcium arsenate phases and their characteristics.

| Compound Name | Formula | Synthesis/Identification Context | Reference |

| Guerinite | Ca₅H₂(AsO₄)₄·9H₂O | Synthesized from Na₂HAsO₄·7H₂O and Ca(OH)₂ slurries. Identified in contaminated soils. | scielo.org.mx |

| Haidingerite | CaHAsO₄·H₂O | Synthesized alongside guerinite and pharmacolite. Identified in contaminated soils. | researchgate.netscielo.org.mx |

| Pharmacolite | CaHAsO₄·2H₂O | Synthesized alongside guerinite and haidingerite. Identified in contaminated soils. | researchgate.netscielo.org.mx |

| Johnbaumite | Ca₅(AsO₄)₃OH | A synthetic calcium arsenate phase. | researchgate.net |

| Weilite | Ca(HAsO₄) | A synthetic calcium arsenate phase. | researchgate.net |

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing its morphology and texture. For calcium arsenite, SEM analysis of the synthesized compound CaHAsO₃·0.5H₂O has been performed, and an accompanying energy-dispersive X-ray spectroscopy (EDS) spectrum was also collected. figshare.com

In the broader context of calcium-arsenic compounds, SEM has been employed to observe the morphology of various calcium arsenate precipitates. For instance, studies have identified laminar, platty, and acicular (needle-like) habits for haidingerite, guerinite, and pharmacolite, respectively. researchgate.netscielo.org.mx These morphological observations are consistent with those of calcium arsenates found in contaminated soils. scielo.org.mx

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in characterizing the chemical bonds within a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique has been used to study arsenate species in various matrices. For example, the interaction between arsenate ions and the functional groups on sorbents has been investigated using FTIR, indicating the involvement of lattice oxygen and hydroxyl groups in the sorption process. nih.gov In studies of arsenate incorporated into gypsum, the absence of an FTIR band in the 750–860 cm⁻¹ range suggested that AsO₄³⁻ species were not incorporated into the gypsum lattice. researchgate.net The FTIR spectra of synthetic calcium arsenate minerals have been shown to resemble those of their natural counterparts. researchgate.net

Raman spectroscopy provides information about a molecule's vibrational modes and is complementary to FTIR. It has proven useful for the study of arsenite and arsenate minerals. qut.edu.auresearchgate.net Studies on arsenite minerals have assigned specific Raman bands to the vibrational modes of the arsenite anion. For example, for M₃AsO₃ metal arsenites, an intense Raman band was observed at 670 cm⁻¹. qut.edu.au In the case of minerals containing the (AsO₂)⁻ anion, bands at 868, 853, and 418 cm⁻¹ have been assigned to the symmetric stretching, antisymmetric stretching, and symmetric bending modes, respectively. qut.edu.au Raman spectroscopy has also been used to characterize nucleated calcium-arsenate particles. nih.gov

The following table presents some reported Raman bands for arsenite-containing compounds.

| Wavenumber (cm⁻¹) | Assignment | Compound/Mineral Context | Reference |

| 670 | Intense Raman band | M₃AsO₃ metal arsenites | qut.edu.au |

| 868 | (AsO₂)⁻ symmetric stretching | Matrix isolated spectra | qut.edu.au |

| 853 | (AsO₂)⁻ antisymmetric stretching | Matrix isolated spectra | qut.edu.au |

| 418 | (AsO₂)⁻ symmetric bending | Matrix isolated spectra | qut.edu.au |

Electron Spectroscopy Techniques for Surface and Valence State Analysis

Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), are surface-sensitive methods that provide information about the elemental composition and chemical (valence) states of the atoms at the surface of a material.

XPS analysis has been performed on synthesized calcium arsenite. figshare.com The wide-scan survey and high-resolution As 3d survey spectra have been reported. figshare.com XPS is a powerful tool for determining the oxidation state of arsenic. For instance, it has been used to demonstrate the reduction of arsenate (As(V)) to arsenite (As(III)) after adsorption onto a sorbent. nih.gov In studies of arsenopyrite (B74077), XPS has been used to elucidate changes in the surface chemistry after various treatments, with the As 3d, Fe 2p, S 2p, and O 1s peaks being analyzed. mdpi.com The binding energies for As(III) and As(V) are distinct, typically observed around ~44.2 eV and ~45.6 eV for the As 3d peak, respectively, allowing for their differentiation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the first few nanometers of a material's surface. For calcium arsenite, XPS is instrumental in confirming the presence of calcium, arsenic, and oxygen, and crucially, in verifying the +3 oxidation state of arsenic (As(III)).

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of each element. Shifts in these binding energies, known as chemical shifts, provide information about the element's oxidation state and local chemical environment.

Table 1: Representative XPS Binding Energies for Calcium Arsenite

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| Arsenic | As 3d | ~44.1 | As(III) in arsenite (AsO₃³⁻) |

| Calcium | Ca 2p₃/₂ | ~347.2 | Ca(II) |

| Oxygen | O 1s | ~531.5 | Oxygen in arsenite/oxide |

Note: The binding energy values are approximate and can vary slightly depending on the specific crystal structure, hydration state, and instrument calibration. The values are referenced against adventitious carbon at 284.8 eV.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. rubiconscience.com.au It is often coupled with Scanning Electron Microscopy (SEM-EDS), allowing for the determination of elemental composition in a localized, micro-scale area. pk.edu.pl

When a sample of calcium arsenite is bombarded by the electron beam of an SEM, atoms are excited, causing them to emit X-rays at energies characteristic of their atomic structure. An EDS detector measures the number and energy of the emitted X-rays, generating a spectrum with peaks corresponding to the elements present in the sample. jeolusa.com

A qualitative EDS analysis of this compound, will show distinct peaks corresponding to Calcium (Ca), Arsenic (As), and Oxygen (O). Quantitative analysis can also be performed, where the software processes the spectral data to determine the concentration of each element, typically expressed as weight percent (Wt%) or atomic percent (At%). This allows for the verification of the compound's stoichiometry. For example, for anhydrous calcium meta-arsenite (Ca(AsO₂)₂), the theoretical atomic ratio of Ca:As:O would be 1:2:4.

Table 2: Theoretical Elemental Composition of Calcium Meta-Arsenite (Ca(AsO₂)₂)

| Element | Symbol | Atomic Percent (%) | Weight Percent (%) |

| Calcium | Ca | 14.3 | 21.08 |

| Arsenic | As | 28.6 | 78.85 |

| Oxygen | O | 57.1 | 0.07 |

Note: This table represents the theoretical composition. Actual EDS measurements may deviate due to surface contamination, sample hydration, and inherent limitations of the standardless quantitative analysis.

Thermal Analysis Methods (DTA-TG) for Hydration and Decomposition

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as it is heated at a controlled rate. slideshare.net TGA measures the change in mass of a sample over time as temperature changes, while DTA measures the difference in temperature between a sample and an inert reference. slideshare.net When used together (DTA-TG), these methods provide comprehensive information about dehydration, decomposition, and oxidation processes.

For hydrated forms of this compound, the TGA curve would show an initial mass loss at relatively low temperatures (typically below 200°C), corresponding to the removal of water of hydration. This process would be marked by an endothermic peak on the DTA curve.

Upon further heating in an inert atmosphere, the anhydrous calcium arsenite would decompose. If heated in the presence of air, a more complex process occurs. Calcium arsenite (As(III)) is susceptible to oxidation to form the more thermally stable calcium arsenate (As(V)). csic.es This oxidation is an exothermic process and would be visible on the DTA curve. The subsequent decomposition of the resulting arsenate occurs at higher temperatures, often involving the release of arsenic oxides as volatile species, leading to a significant mass loss recorded by TGA. cuni.cz For example, studies on the thermal decomposition of arsenopyrite in the presence of calcium oxide show significant mass loss events corresponding to the volatilization of arsenic species. cuni.cz

A plausible thermal decomposition pathway for a hydrated calcium arsenite in an air atmosphere can be summarized as follows:

Table 3: Postulated Thermal Decomposition Stages for Hydrated Calcium Arsenite in Air

| Temperature Range (°C) | Mass Loss (TG) | DTA Peak | Process |

| ~100 - 200 | Step 1 (Mass Loss) | Endothermic | Dehydration: Release of water of crystallization. |

| ~300 - 500 | (Mass Gain/Slight Loss) | Exothermic | Oxidation: Conversion of calcium arsenite (As(III)) to calcium arsenate (As(V)). |

| > 600 | Step 2 (Mass Loss) | Endothermic | Decomposition: Breakdown of calcium arsenate and volatilization of arsenic oxides. |

Note: The temperature ranges and specific products are illustrative and depend heavily on the heating rate, atmosphere, and the specific stoichiometry and crystalline form of the starting calcium arsenite compound.

Analytical Methodologies for Chemical Characterization in Complex Matrices

Arsenic Speciation Analysis

The toxicity of arsenic is highly dependent on its chemical form, with inorganic species such as arsenite (As(III)) being more toxic than many organic forms. thermofisher.comnih.gov Therefore, speciation analysis, which involves separating and quantifying the different forms of arsenic, is essential for a complete toxicological assessment. thermofisher.com Hyphenated techniques, which couple a separation method with a sensitive detection method, are the gold standard for this purpose. nih.govresearchgate.net

Ion chromatography coupled with inductively coupled plasma-mass spectrometry (IC-ICP-MS) is a powerful and widely used technique for the speciation of arsenic. americanlaboratory.comresearchgate.net This method combines the separation capabilities of IC with the high sensitivity and element-specific detection of ICP-MS. thermofisher.comamericanlaboratory.com

The fundamental principle involves the separation of different arsenic anions, such as arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻), on an ion-exchange column. nih.govnih.gov The separated species then elute from the column and are introduced into the ICP-MS system. The ICP-MS atomizes and ionizes the arsenic atoms in a high-temperature plasma, and the mass spectrometer detects the arsenic ions, typically at a mass-to-charge ratio (m/z) of 75. thermofisher.com

A significant challenge in ICP-MS analysis of arsenic is the potential for polyatomic interference, where ions such as ⁴⁰Ar³⁵Cl⁺ can also have an m/z of 75, leading to inaccurately high readings, especially in samples with high chloride content. thermofisher.com Modern ICP-MS instruments often incorporate a collision or reaction cell (CRC) to mitigate these interferences. By introducing a gas like helium or hydrogen into the cell, the interfering polyatomic ions are selectively removed, ensuring accurate quantification of arsenic. researchgate.netcambridge.org

Table 1: Performance Characteristics of IC-ICP-MS for Arsenic Speciation

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Detection Limit | 0.01–0.35 ng/L | nih.gov |

| Lower Limit of Quantitation | 1 µg/L per species | nih.gov |

| Linearity Range | 0.5–50.0 µg/L | nih.gov |

| Relative Standard Deviation (RSD) | 2.26–3.68% | nih.gov |

High-performance liquid chromatography (HPLC) is another primary separation technique used for arsenic speciation, most often coupled with ICP-MS detection (HPLC-ICP-MS). researchgate.netnih.govnih.gov Anion-exchange chromatography is the most common mode used for separating inorganic arsenic species. nih.govnih.gov

The separation is achieved based on the differential interaction of the charged arsenic species with the stationary phase of the column. nih.gov The composition of the mobile phase, typically an aqueous buffer solution like ammonium (B1175870) carbonate or phosphate (B84403), is critical for achieving effective separation. nih.govnih.gov By using a gradient elution—where the concentration of the mobile phase is changed over time—a range of arsenic species, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), can be well separated within a single analytical run. nih.govanalytik-jena.com

Table 2: Comparison of HPLC Mobile Phases for Arsenic Speciation

| Mobile Phase System | Column Type | Separated Species | Reference |

|---|---|---|---|

| Ammonium carbonate gradient | Hamilton PRP-X100 (Anion-exchange) | As(III), As(V), MMA, DMA, AsB | nih.gov |

| Phosphate buffer gradient | Hamilton PRP-X100 (Anion-exchange) | As(III), As(V), MMA, DMA, AsB, AsC | nih.gov |

| Ammonium carbonate isocratic/gradient | PRP-X100 (Anion-exchange) | As(III), As(V), MMA, DMA | analytik-jena.com |

Microanalytical Techniques for Calcium and Arsenic Determination

To determine the elemental composition of arsenous acid, calcium salt, especially in trace amounts, highly sensitive microanalytical techniques are employed. These methods typically measure the total concentration of each element after the sample has been digested, usually with strong acids, to break down the compound structure.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most sensitive techniques for determining trace and ultra-trace concentrations of elements, including both arsenic and calcium. It can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. sciencepublishinggroup.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), this technique is robust and widely used for elemental analysis. While generally less sensitive than ICP-MS, it is still capable of detecting arsenic and calcium at low levels and is less susceptible to certain types of interferences. nih.gov

Atomic Absorption Spectrometry (AAS): AAS is a common and well-established technique for quantifying elements in a sample. nih.gov For arsenic, sensitivity is significantly enhanced by using a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS) or by converting the arsenic to a volatile hydride gas before analysis (Hydride Generation AAS or HG-AAS). nih.govsciencepublishinggroup.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a more accessible and cost-effective alternative to plasma-based techniques for the quantitative analysis of arsenic, though they are generally less sensitive. sciencepublishinggroup.comscholarsresearchlibrary.com These methods are based on chemical reactions that produce a colored compound, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of arsenic.

A prevalent method is the "arsenomolybdenum blue" reaction. In this process, arsenate ions react with a molybdate (B1676688) reagent in an acidic medium to form a heteropoly complex. Subsequent reduction of this complex produces a distinct blue color, which is measured spectrophotometrically, typically at a wavelength around 878 nm. journalijdr.com For the analysis of arsenite, an initial oxidation step is required to convert it to arsenate before the reaction can proceed. This method can be susceptible to interference from phosphate and silicate (B1173343) ions, which can form similar blue complexes. journalijdr.cominstras.com

Another approach involves the generation of arsine gas (AsH₃) by reducing arsenite or arsenate with a reducing agent like sodium borohydride. instras.com The resulting gas is then passed through a solution containing a chromogenic reagent, such as silver diethyldithiocarbamate (B1195824) (SDDC), which produces a colored complex for quantification. sciencepublishinggroup.com

Table 3: Spectrophotometric Reagents for Arsenic Determination

| Reagent/Method | Principle | Wavelength (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Molybdenum Blue | Formation of arsenomolybdate blue complex | 878 | N/A | journalijdr.com |

| Vanillin-2-amino nicotinic acid (VANA) | Forms light greenish-yellow complex with As(III) | 350 | 0.00146 µg/cm² | scholarsresearchlibrary.com |

| 2,4-Dihydroxy benzophenone-2-amino thiophenol (BPBT) | Forms light greenish-yellow complex with As(III) | 343 | 0.0016 µg/cm² | nih.gov |

| Methylene Blue Bleaching | Color bleaching by arsine gas | N/A | 0.03 ppm | instras.com |

Advanced Sensing Technologies for Anion Detection

Recent research has focused on developing advanced sensors for the rapid, selective, and sensitive detection of the arsenite anion, addressing the need for on-site and real-time monitoring. These technologies often utilize nanomaterials and specific chemical receptors.

Colorimetric Chemosensors: These sensors consist of organic molecules designed to selectively bind with arsenite ions. This binding event triggers a change in the sensor's electronic properties, resulting in a distinct and visible color change. bohrium.comrsc.org The change can be observed by the naked eye or quantified with a spectrophotometer. Some chemosensors have demonstrated the ability to discriminate between arsenite and arsenate and have been incorporated into test strips for practical field applications. bohrium.comrsc.org

Gold Nanoparticle (AuNP)-Based Sensors: This approach leverages the unique optical properties of gold nanoparticles. In one common mechanism, the presence of certain ionic liquids (ILs) causes AuNPs to aggregate, changing their color from red to blue. Arsenite can inhibit this aggregation, preserving the red color of the dispersed nanoparticles. mdpi.comdigitellinc.com The degree of color change is related to the arsenite concentration, allowing for sensitive detection with limits as low as 0.18 ppb. mdpi.com

Table 4: Performance of Advanced Arsenite Sensors

| Sensor Type | Mechanism | Detection Limit (LOD) | Key Features | Reference |

|---|---|---|---|---|

| Gold Nanoparticle (AuNP) with Ionic Liquid | As(III) inhibits IL-induced AuNP aggregation | 0.18 ppb | High selectivity, cross-validated with ICP-OES | mdpi.com |

| Colorimetric Chemosensor (N5R3) | Binding with As(III) causes a red-shift in absorption | 7.41 ppb | Discriminates arsenite from arsenate; used in test strips | bohrium.com |

| Colorimetric Chemosensor (N4R1) | Colorimetric distinction between arsenite and arsenate | 18 ppb | Ratiometric detection, stable over a wide pH range | rsc.org |

Applications in Chemical Immobilization and Waste Management Research

Stabilization of Arsenic-Containing Industrial Residues

The precipitation of arsenic with lime (calcium hydroxide (B78521) or calcium oxide) is a widely applied method for treating arsenic-laden industrial wastewater, particularly in the metallurgical industry. This process results in the formation of calcium-arsenic residues, which require stabilization to prevent the re-release of toxic arsenic.

Treatment of Metallurgical Arsenic-Calcium Residues (CAR/ACR)

Metallurgical operations, such as lead and copper smelting, often produce hazardous solid wastes known as arsenic-calcium residues (ACR) or calcium-arsenic residues (CAR) mdpi.comresearchgate.net. These residues are generated when lime is used to neutralize arsenic-rich acidic wastewater, precipitating compounds like calcium arsenite and calcium arsenate researchgate.net. While this method effectively removes arsenic from the liquid phase, the resulting solid residue is often unstable researchgate.netrsc.org.

The primary concern with CAR/ACR is its potential to release arsenic under changing environmental conditions, such as exposure to acidic rain or atmospheric carbon dioxide researchgate.netresearchgate.netrsc.org. Research indicates that the calcium arsenate/arsenite phases in these residues can be highly soluble, particularly under acidic or neutral conditions, and can react with CO2 to form more stable calcium carbonate, thereby releasing arsenic back into the solution researchgate.netresearchgate.netnih.gov.

To address this instability, a prominent remediation strategy involves transforming the arsenic in CAR/ACR into a more stable mineral form. A common approach is the conversion to scorodite (FeAsO₄·2H₂O), a crystalline ferric arsenate mineral known for its low solubility and high stability over a wide pH range. This process typically involves:

Acid Leaching : Dissolving the CAR/ACR with an acid, such as sulfuric acid (H₂SO₄), to bring the arsenic into solution.

Oxidation : Oxidizing any arsenite (As(III)) in the leachate to arsenate (As(V)) using an oxidant like hydrogen peroxide (H₂O₂).

Precipitation : Adding a source of ferric iron (Fe(III)) to the solution under controlled conditions to precipitate crystalline scorodite researchgate.net.

This method effectively converts the unstable calcium-arsenic compounds into a more secure solid phase suitable for long-term disposal.

Hydrothermal Precipitation as a Remediation Strategy

Hydrothermal precipitation offers a robust method for creating stable, crystalline arsenic-bearing minerals. This technique mimics natural mineral formation processes under elevated temperature and pressure. Research has demonstrated that hydrothermal treatment of wastewater containing arsenite and arsenate ions using calcium hydroxide (Ca(OH)₂) as a mineralizer can effectively recover arsenic.

This process precipitates arsenic into a highly stable apatite-group mineral, such as Johnbaumite (Ca₅(AsO₄)₃(OH)), which has a crystalline structure that securely sequesters arsenic. Studies have shown this hydrothermal mineralization technique can reduce arsenic concentrations in treated water to as low as 0.02 mg/dm³, even from initial concentrations as high as 2000 mg/dm³. The resulting precipitate is a stable, natural mineral form that can be safely managed or potentially reused.

Engineered Barriers and Treatment Systems for Arsenic Retention

Beyond treating existing residues, calcium compounds are used in engineered systems designed to immobilize arsenic and prevent its migration from contaminated sites. These systems often rely on solidification/stabilization (S/S) techniques or the creation of permeable reactive barriers (PRBs).

In S/S processes, arsenic-containing waste is mixed with binders like cement, lime, and other pozzolanic materials. The goal is to create a solid, monolithic block with low permeability that physically encapsulates the waste. Chemically, the high pH environment created by the addition of lime and cement promotes the formation of calcium arsenates and arsenites, reducing the leachability of arsenic. The effectiveness of this immobilization is highly dependent on maintaining a high pH and an excess of calcium ions in the system.

Permeable reactive barriers are subsurface walls constructed with reactive materials that intercept and treat contaminated groundwater as it flows through. While zero-valent iron is a more common reactive medium for arsenic, some PRBs incorporate limestone (calcium carbonate) or other calcium-based materials nih.govbc-mlard.ca. In these systems, the primary role of the calcium compound is often to raise the pH of acidic groundwater, which facilitates the precipitation and sorption of arsenic onto other media within the barrier, such as iron hydroxides nih.gov. The direct precipitation of low-solubility calcium arsenate minerals can also contribute to arsenic retention within the barrier bc-mlard.ca.

| Treatment System | Mechanism | Key Findings & Data |

| Solidification/Stabilization (S/S) with Cement and Lime | Chemical precipitation as Ca-As compounds; Physical encapsulation. | Addition of excess lime is crucial. Can lower arsenic concentration in leachate from ~5 g/L to ~5 mg/L by forming CaHAsO₃ in the presence of Ca(OH)₂. |

| Permeable Reactive Barriers (PRB) with Limestone | pH adjustment to promote sorption and co-precipitation on iron media. | Limestone is used in mixtures to raise pH, enhancing arsenic removal by iron (oxy)hydroxides. Final arsenic concentrations can be reduced to below 10 µg/L nih.gov. |

| S/S with Geopolymers | Encapsulation within a geopolymeric matrix. | For calcium arsenate waste (7.62 wt% As), geopolymer dosages >30 wt% reduced arsenic in leachate to below the 5 mg/L standard after 28 days of curing. |

Comparative Studies on Immobilization Effectiveness with Other Arsenic Scavengers (e.g., Iron Arsenates)

The long-term stability of immobilized arsenic is paramount for environmental protection. Numerous studies have compared the effectiveness of calcium arsenates with other arsenic scavengers, most notably iron arsenates. The scientific consensus is that iron arsenate compounds, particularly crystalline forms like scorodite, are significantly more stable than amorphous calcium arsenate precipitates rsc.org.

Calcium arsenates exhibit several vulnerabilities:

pH Sensitivity : They are more soluble under acidic or neutral pH conditions.

Carbonation : They readily react with atmospheric or dissolved carbon dioxide to form calcium carbonate, which is more stable, leading to the release of arsenic researchgate.netresearchgate.net.

In contrast, ferric arsenate (FeAsO₄) is more stable and resistant to acidic conditions rsc.org. This superior stability is the primary reason why many advanced treatment strategies for arsenic-calcium residues focus on converting them to ferric arsenate or scorodite.

Leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), are used to evaluate the stability of stabilized waste. The results consistently demonstrate the superior performance of iron-based stabilization. For example, TCLP tests on untreated calcium arsenates can yield arsenic concentrations as high as 302-744 mg/L, and in some cases up to 3500 mg/L, far exceeding regulatory limits for hazardous waste rsc.orgresearchgate.net. However, when these same calcium arsenates are coated with a layer of iron arsenate, the arsenic concentration in the TCLP leachate can become non-detectable rsc.org. This stark contrast underscores the unsuitability of simple calcium arsenate precipitates for long-term disposal without further stabilization.

| Compound / Treatment Method | Leaching Test (TCLP) Result (As Concentration) | Stability Assessment |

| Synthetic Calcium Arsenate (Ca₃(AsO₄)₂) | 302.2 mg/L rsc.org | Unstable; high leachability. |

| Synthetic Calcium Arsenate (CaHAsO₄) | 744 mg/L rsc.org | Unstable; very high leachability. |

| Synthetic Calcium Arsenate (General) | Up to 3500 mg/L researchgate.net | Inherently unstable; unsuitable for disposal as industrial waste researchgate.net. |

| Ca₃(AsO₄)₂ coated with Iron Arsenate | Not Detected rsc.org | High stability; coating prevents arsenic release. |

| CaHAsO₄ coated with Iron Arsenate | Not Detected rsc.org | High stability; coating prevents arsenic release. |

| Scorodite-stabilized Residue | < 5 mg/L researchgate.net | Stable; meets regulatory requirements for disposal. |

Future Directions and Emerging Research Areas

Development of Novel Synthesis Routes for Tailored Properties

The traditional synthesis of calcium arsenite often results in products with variable composition and properties. Emerging research is focused on developing novel synthesis routes that allow for precise control over the material's characteristics, tailoring them for specific applications such as environmental remediation.

One promising approach is the use of facile synthesis methods to create novel composite materials. For instance, researchers have successfully synthesized calcined magnetic orange peel composites for the efficient removal of arsenite through simultaneous oxidation and adsorption. nih.gov This method modifies a waste biomass (orange peel) with magnetic nanoparticles followed by calcination to create a high-surface-area adsorbent with numerous active sites. nih.gov Another innovative direction is the sol-gel method, commonly used for synthesizing ceramic nanoparticles. mdpi.com This technique, based on hydrolysis and polycondensation, allows for the synthesis of nanobioceramics with tailored compositions, such as those in the SiO₂-CaO-MgO system, which can be heat-treated to induce different crystalline phases and enhance bioactivity. mdpi.commdpi.com

These advanced synthesis techniques aim to control key properties of the resulting calcium-arsenic materials, as detailed in the table below.

Table 1: Targeted Properties in Novel Synthesis Routes

| Property | Desired Outcome | Rationale | Potential Synthesis Route |

|---|---|---|---|

| Particle Size & Morphology | Nanoparticles, controlled shapes | Increased surface area for higher reactivity and adsorption capacity. | Sol-gel synthesis, precipitation with structure-directing agents. |

| Crystallinity | Amorphous or specific crystalline phases | Amorphous phases can exhibit higher reactivity, while specific crystalline structures can enhance stability and reduce leaching. | Controlled calcination/heat treatment, sol-gel methods. mdpi.commdpi.com |

| Porosity | High, with controlled pore size distribution | Enhanced adsorption capacity by providing more active sites for arsenic binding. nih.gov | Use of porogens (templating agents) during synthesis, calcination of biomass composites. nih.gov |

| Chemical Stability | High stability under varying pH and redox conditions | To ensure long-term immobilization of arsenic and prevent re-release into the environment. mdpi.com | Formation of complex mineral phases (e.g., arsenate apatite), encapsulation in stable matrices like geopolymers. acs.org |

| Surface Chemistry | Increased number of active hydroxyl groups | Hydroxyl groups are key active sites for arsenic binding through ligand exchange. nih.gov | Surface modification of adsorbents, synthesis of composite materials. nih.gov |

Future work in this area will likely focus on scaling up these novel synthesis methods and further exploring the relationship between synthesis parameters and the final properties of the calcium-arsenic materials, leading to more effective and reliable environmental management solutions.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the reaction kinetics and transformation pathways of calcium arsenite is crucial for optimizing its formation for arsenic immobilization and predicting its environmental behavior. Traditional analytical methods often require sample withdrawal and preparation, which can alter the species being studied. Advanced spectroscopic techniques offer the capability for in situ, real-time monitoring of chemical reactions, providing direct insights into transient species and reaction mechanisms. spectroscopyonline.com

Several spectroscopic methods are emerging as powerful tools for this purpose. Desorption electrospray ionization-tandem mass spectrometry (DESI-MS) has been developed for the in situ speciation of arsenic on solid surfaces without sample preparation, allowing for the rapid detection of various arsenic species. rsc.org For aqueous systems, techniques like Atomic Fluorescence Spectroscopy (AFS), Graphite (B72142) Furnace Atomic Absorption (GFAA), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are preferred laboratory methods for measuring arsenic, often coupled with High-Performance Liquid Chromatography (HPLC) for speciation. epa.govnih.govsciencepublishinggroup.com

The application of these techniques for in situ monitoring can provide critical data on reaction dynamics. For example, they can be used to track the oxidation of arsenite to arsenate, a critical step in many arsenic removal technologies, as arsenate is generally easier to immobilize. epa.gov

Table 2: Spectroscopic Techniques for In Situ Monitoring of Calcium-Arsenic Reactions

| Spectroscopic Technique | Information Provided | Application in Calcium-Arsenic Systems | Detection Limit (General) |

|---|---|---|---|

| Raman Spectroscopy | Vibrational modes, molecular structure, phase identification. | Monitoring the transformation of arsenite to arsenate, identifying the formation of different calcium arsenate mineral phases. | Technique-dependent. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, chemical bonding. | Identifying As-O and Ca-O bonding, tracking changes in surface chemistry during adsorption and precipitation. | Technique-dependent. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements. | Determining the oxidation state of arsenic (As(III) vs. As(V)) on solid surfaces. | Technique-dependent. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental concentration. | Quantifying dissolved arsenic in real-time during precipitation or leaching experiments. | 1 ppb sciencepublishinggroup.com |

| Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) | Molecular information and speciation on surfaces. | In situ identification of different arsenic species on mineral or soil surfaces without sample pretreatment. rsc.org | ng/mm² to pg/mm² level rsc.org |

Future research will focus on integrating these spectroscopic probes into reaction vessels and environmental simulators to gain a more dynamic understanding of calcium arsenite chemistry. Validating the in situ results with established analytical techniques like HPLC-ICP-MS will be crucial for developing robust kinetic models. spectroscopyonline.comnih.gov

Multi-Scale Modeling of Environmental Fate and Transformation

Predicting the long-term stability and environmental impact of arsenous acid, calcium salt requires a comprehensive understanding of its fate and transport through various environmental compartments, including soil, water, and sediment. Multi-scale modeling is an emerging research area that aims to simulate these complex processes, from the atomic level of chemical reactions to the macroscopic scale of contaminant plumes in groundwater. llnl.gov

These models integrate various physical, chemical, and biological processes that influence the transformation of arsenic. researchgate.net For instance, the speciation of arsenic is heavily influenced by redox conditions and pH, which control its transformation between arsenite and arsenate forms. researchgate.net The presence of other minerals, particularly iron oxy-hydroxides, also plays a crucial role in the adsorption and mobilization of arsenic. researchgate.net

Multimedia environmental fate models, such as SimpleBox4nano, are being adapted to predict the distribution and concentration of nanoparticles and can be applied to calcium-arsenic precipitates. rsc.orgnih.gov These models divide the environment into interconnected compartments (air, water, soil) and simulate the transfer and transformation processes between them. nih.gov Software like EPANET-MSX can be used to model the fate and transport of arsenic species within specific systems like water distribution networks, accounting for processes like oxidation and adsorption onto pipe materials. researchgate.net

Table 3: Key Parameters in Multi-Scale Modeling of Calcium Arsenite

| Model Scale | Key Processes & Parameters | Modeling Approach |

|---|---|---|

| Molecular Scale | Adsorption energies, reaction barriers, surface complexation. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. llnl.gov |

| Particle/Pore Scale | Dissolution/precipitation kinetics, intra-particle diffusion, surface passivation. | Reactive Transport Models, Kinetic Monte Carlo. |

| Continuum/Field Scale | Advection, dispersion, redox zonation, microbial activity, interaction with natural organic matter. | Multimedia Fugacity Models (e.g., EQC, ChemCAN), Geochemical Models (e.g., PHREEQC), Groundwater Flow Models (e.g., MODFLOW). trentu.ca |

The primary challenge in this field is the uncertainty associated with model inputs, such as emission rates and the physicochemical properties of the materials under real-world conditions. rsc.org Future research will focus on reducing these uncertainties by integrating experimental data from novel synthesis and in situ monitoring studies. The development of probabilistic models that account for variability in environmental systems will also be critical for robust environmental risk assessment. rsc.org

Sustainable Management Strategies for Calcium-Arsenic Chemical Byproducts

Industrial processes such as mining, smelting, and water treatment can generate significant quantities of byproducts and wastes containing calcium and arsenic. acs.orgepa.govcdc.gov The ultimate goal of managing these materials is to convert the arsenic into a chemically stable form that can be safely disposed of in a landfill or, ideally, repurposed.

Current and emerging strategies focus on stabilization/solidification (S/S) techniques and the potential for resource recovery.

Stabilization/Solidification (S/S): This is a common approach where additives are used to immobilize the arsenic. Lime (calcium oxide or hydroxide) is often used to precipitate arsenic as calcium arsenate. acs.org However, the long-term stability of these precipitates can be a concern. researchgate.net Research has shown that adding lime and Ordinary Portland Cement (OPC) can successfully immobilize arsenic in water treatment residuals. researchgate.net An emerging sustainable alternative to cement is the use of geopolymers or alkali-activated binders, which can be formulated using industrial byproducts like fly ash and clay. mdpi.com These binders offer a lower CO₂ footprint and have a three-dimensional microstructure that is effective for immobilizing heavy metals. mdpi.com

Resource Recovery and Reuse: While challenging, there is interest in recovering arsenic from waste streams for reuse, primarily in the manufacture of copper-chromium-arsenic wood preservatives. This would require an extraction process capable of producing high-purity arsenic (>98%), which may be difficult and costly given the variable composition of most waste streams. Another approach involves the beneficial reuse of the stabilized byproduct itself. For example, stabilized materials could potentially be used in construction applications like pavements, provided they meet stringent leaching and safety standards. acs.org

Table 4: Comparison of Management Strategies for Calcium-Arsenic Byproducts

| Management Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Landfill Disposal | Direct disposal of waste in a designated hazardous waste landfill. | Simple, established regulatory framework. | High cost, potential for long-term leaching, does not recover resources. |

| Lime/Cement S/S | Mixing waste with lime and/or cement to form a stable solid matrix. researchgate.net | Relatively low cost, uses common materials, reduces arsenic mobility. | Long-term stability can be affected by environmental conditions (e.g., CO₂ exposure); increases final waste volume. |

| Geopolymer S/S | Using alkali-activated binders (e.g., fly ash) to encapsulate the waste. mdpi.com | Sustainable (uses waste materials), lower CO₂ footprint than cement, high immobilization efficiency. mdpi.com | Requires specific precursor materials, technology is less mature than cement-based methods. |

| Arsenic Recovery | Chemical extraction and purification of arsenic for reuse. | Creates a circular economy, reduces need for virgin arsenic. | Technologically complex, high cost, limited market for recovered arsenic, potential for worker exposure. |

Q & A

Q. What is the molecular structure of calcium arsenite, and how is it synthesized in laboratory settings?

Calcium arsenite (Ca₃(AsO₃)₂) is a trivalent arsenic salt formed by the reaction of calcium hydroxide (Ca(OH)₂) with arsenous acid (H₃AsO₃). Its molecular structure consists of a calcium-oxygen framework coordinating arsenite ions (AsO₃³⁻). Laboratory synthesis typically involves controlled stoichiometric mixing of calcium oxide/hydroxide with arsenic trioxide (As₂O₃) under acidic or neutral aqueous conditions, followed by crystallization .

Q. How is calcium arsenite classified among acid-base reaction products, and what experimental criteria validate this classification?

Calcium arsenite is classified as a salt derived from the neutralization of arsenous acid (a weak acid) with a calcium base (e.g., Ca(OH)₂). Validation involves:

Q. What standardized analytical methods are used to quantify arsenic speciation in calcium arsenite samples?

Key methods include:

Q. How does calcium arsenite’s solubility vary with pH, and what implications does this have for environmental mobility?

Solubility is pH-dependent:

- Low pH (<6): Increased solubility due to protonation of arsenite ions.

- High pH (>10): Reduced solubility as Ca²⁺ forms hydroxides. This behavior influences arsenic leaching risks in contaminated soils or waste matrices .

Q. What safety protocols are critical when handling calcium arsenite in laboratory experiments?

- Use of gloveboxes or fume hoods to prevent inhalation/contact.

- Regular monitoring of airborne arsenic levels (NIOSH PEL: 0.01 mg/m³).

- Emergency decontamination with chelating agents (e.g., dimercaprol) for accidental exposure .

Advanced Research Questions

Q. How can calcium arsenite’s adsorption capacity for co-occurring heavy metals (e.g., lead, cadmium) be optimized in remediation systems?

Experimental variables include:

- pH modulation to enhance surface charge compatibility.

- Co-precipitation with iron oxides to form stable ternary complexes.

- Kinetic studies to assess retention times and competitive ion effects. Example data from arsenic removal studies:

| Co-existing Ion | Adsorption Efficiency (%) | Reference |

|---|---|---|

| Phosphate | ~100% | |

| Selenite | >90% |

Q. What mechanistic insights explain calcium arsenite’s role in arsenic immobilization during electrocoagulation treatments?

Calcium ions (Ca²⁺) neutralize negative charges on colloidal arsenic species, promoting aggregation. Simultaneously, CaO₂ nanoparticles generate H₂O₂, oxidizing As(III) to less mobile As(V), which binds to calcium hydroxides .

Q. How do contradictory data on calcium arsenite’s toxicity across in vitro and in vivo models inform risk assessment?

Discrepancies arise from:

- Bioavailability differences : In vitro models may overestimate toxicity due to direct cellular exposure.

- Metabolic detoxification : In vivo systems utilize glutathione pathways to methylate arsenic, reducing acute toxicity .

Q. What advanced stabilization techniques prevent arsenic leaching from calcium arsenite-laden waste?

Q. How does silicic acid influence the leaching behavior of arsenic from spent calcium arsenite adsorbents?

Silicic acid (H₄SiO₄) competes with arsenite for binding sites on calcium oxides, increasing arsenic mobilization. Mitigation strategies include pre-treatment with iron coatings to block competitive adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.